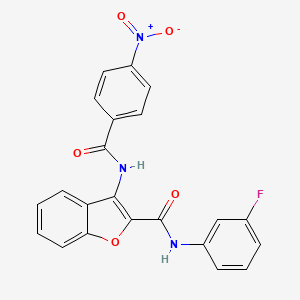
N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide (N-CDFBC) is an organic compound that has been studied for its potential applications in medicinal chemistry and drug discovery. N-CDFBC is a member of the benzofuran family, which are compounds that contain a fused six-membered ring system consisting of two aromatic rings and one oxygen atom. N-CDFBC has been found to possess antimicrobial, antifungal, and anti-inflammatory activities, and is currently being investigated for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess antimicrobial, antifungal, and anti-inflammatory activities, and is currently being investigated for its potential therapeutic applications. In particular, N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential to treat cancer, bacterial infections, and viral infections. Additionally, N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has been evaluated for its ability to inhibit the growth of various types of cancer cell lines, including breast, lung, and colon cancer cell lines.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of pro-inflammatory leukotrienes. N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has also been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has been found to possess antimicrobial, antifungal, and anti-inflammatory activities. In addition, it has been shown to inhibit the growth of various types of cancer cell lines, including breast, lung, and colon cancer cell lines. Additionally, N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used in a variety of different types of experiments. Additionally, N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has been found to possess antimicrobial, antifungal, and anti-inflammatory activities, which makes it an attractive compound for use in medicinal chemistry and drug discovery.
However, there are some limitations to consider when using N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments. For example, its mechanism of action is not yet fully understood, and further research is needed to fully elucidate its effects. Additionally, N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide is not approved by the FDA for use in humans, so its potential therapeutic applications are still unknown.
Zukünftige Richtungen
Although N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in medicinal chemistry and drug discovery, there are still many future directions for research. For example, further studies are needed to fully elucidate the mechanism of action and biochemical and physiological effects of N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide. Additionally, further research is needed to investigate the potential therapeutic applications of N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide, including its potential to treat cancer, bacterial infections, and viral infections. Additionally, further studies are needed to evaluate the safety and efficacy of N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide for use in humans. Finally, further studies are needed to develop more efficient and cost-effective methods for the synthesis of N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide.
Synthesemethoden
N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide can be synthesized via a two-step process involving the reaction of 4-chlorobenzyl bromide with 2,6-difluorobenzamide in the presence of sodium hydroxide and pyridine as a base. This reaction produces N-(4-chlorophenyl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide as the major product. The reaction is carried out at room temperature and is complete within a few hours.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O3/c23-12-8-10-13(11-9-12)26-22(29)20-19(14-4-1-2-7-17(14)30-20)27-21(28)18-15(24)5-3-6-16(18)25/h1-11H,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDOWOMOQDLYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-chlorophenyl)methyl]-1-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6489878.png)
![3-(2-{[1,1'-biphenyl]-4-yl}acetamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489883.png)
![N-(2-fluorophenyl)-3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489891.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6489897.png)


![3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489924.png)
![N-(4-fluorophenyl)-3-[4-(morpholine-4-sulfonyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489926.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B6489934.png)
![5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6489938.png)
![N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489967.png)

![N-(4-nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6489974.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B6489989.png)